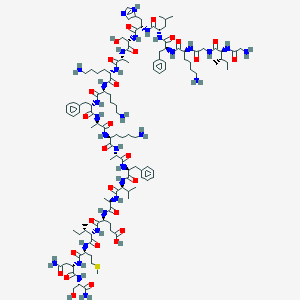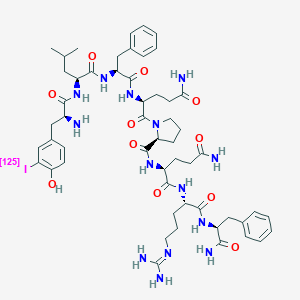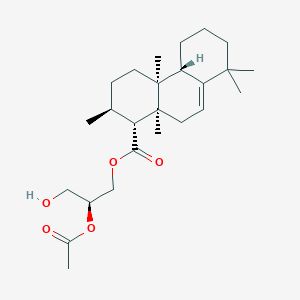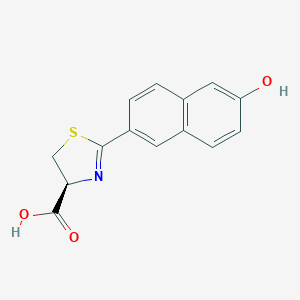
Butyloxycarbonyl-asparaginyl-glycyl-glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyloxycarbonyl-asparaginyl-glycyl-glycinamide, commonly known as Boc-Asn-Gly-Gly-NH2, is a peptide molecule that has gained significant attention in the field of scientific research. It is a synthetic peptide that is commonly used in the synthesis of larger peptides and proteins. The molecule has unique properties that make it an important tool in the field of biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of Boc-Asn-Gly-Gly-NH2 is not fully understood. However, it is believed that the molecule interacts with other proteins and peptides in the body, leading to changes in their structure and function. Boc-Asn-Gly-Gly-NH2 has been shown to inhibit the activity of certain enzymes, such as proteases and peptidases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects:
Boc-Asn-Gly-Gly-NH2 has a number of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, leading to changes in protein turnover and metabolism. The molecule has also been shown to have anti-inflammatory properties and to promote wound healing. In addition, Boc-Asn-Gly-Gly-NH2 has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boc-Asn-Gly-Gly-NH2 in lab experiments is its stability. The molecule is resistant to degradation by enzymes and can be easily synthesized using the SPPS method. However, one limitation of using Boc-Asn-Gly-Gly-NH2 is its high cost, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Boc-Asn-Gly-Gly-NH2 in scientific research. One area of interest is the development of new drugs based on the molecule. Boc-Asn-Gly-Gly-NH2 has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of Boc-Asn-Gly-Gly-NH2 in the development of new biomaterials for tissue engineering and regenerative medicine. Finally, further research is needed to fully understand the mechanism of action of Boc-Asn-Gly-Gly-NH2 and its potential applications in scientific research.
Méthodes De Synthèse
Boc-Asn-Gly-Gly-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the sequential addition of amino acids to a growing peptide chain. The Boc-Asn-Gly-Gly-NH2 molecule is synthesized by coupling Boc-Asn-OH, Gly-OH, Gly-OH, and NH2-NH2 in a stepwise manner. The final product is then deprotected using TFA (trifluoroacetic acid) to remove the Boc group, resulting in the formation of Boc-Asn-Gly-Gly-NH2.
Applications De Recherche Scientifique
Boc-Asn-Gly-Gly-NH2 has a wide range of applications in scientific research. It is commonly used in the synthesis of larger peptides and proteins and as a tool for studying protein-protein interactions. The molecule is also used in the development of new drugs and as a diagnostic tool for diseases. Boc-Asn-Gly-Gly-NH2 is also used in the study of the structure and function of proteins, as well as in the development of new biomaterials.
Propriétés
Numéro CAS |
123472-61-7 |
|---|---|
Nom du produit |
Butyloxycarbonyl-asparaginyl-glycyl-glycinamide |
Formule moléculaire |
C13H23N5O6 |
Poids moléculaire |
345.35 g/mol |
Nom IUPAC |
butyl N-[2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]acetyl]carbamate |
InChI |
InChI=1S/C13H23N5O6/c1-2-3-4-24-13(23)18-11(21)7-16-10(20)6-17-12(22)8(14)5-9(15)19/h8H,2-7,14H2,1H3,(H2,15,19)(H,16,20)(H,17,22)(H,18,21,23)/t8-/m0/s1 |
Clé InChI |
GNURUUOBIIVPEH-QMMMGPOBSA-N |
SMILES isomérique |
CCCCOC(=O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)N |
SMILES |
CCCCOC(=O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)N |
SMILES canonique |
CCCCOC(=O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)N |
Séquence |
NGG |
Synonymes |
Boc-L-Asn-Gly-Gly-NH2 butyloxycarbonyl-asparaginyl-glycyl-glycinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)








![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)